
4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a chemical compound that has gained attention in scientific research due to its potential for various applications. This compound is also known as Mocetinostat and is classified as a histone deacetylase inhibitor (HDAC inhibitor). The purpose of
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one involves the inhibition of HDAC enzymes. HDAC enzymes are responsible for the deacetylation of histones, which leads to the repression of gene expression. Inhibition of HDAC enzymes by 4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one include the inhibition of HDAC enzymes, which leads to the accumulation of acetylated histones. This results in the activation of tumor suppressor genes and the inhibition of oncogenes. In addition, 4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one has been shown to induce apoptosis in cancer cells and to inhibit angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one in lab experiments is its specificity for HDAC enzymes. This allows for the selective inhibition of these enzymes and the regulation of gene expression. However, one limitation of using 4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is its potential toxicity, which can affect cell viability and lead to false results in experiments.
Direcciones Futuras
For the research on 4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one include the development of more specific and potent HDAC inhibitors. In addition, the potential of 4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one in treating other diseases, such as neurodegenerative disorders and inflammatory diseases, is an area of interest for future research. Furthermore, the combination of 4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one with other anticancer agents is also an area of interest for future research, as it may lead to improved therapeutic outcomes.
Métodos De Síntesis
The synthesis of 4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a complex process that involves several steps. The starting material for the synthesis is 2-Acetyl-6-methylpyridine, which is reacted with chloroacetyl chloride to form 4-Chloro-1-(2-acetyl-6-methylpyridin-4-yl)butan-1-one. This intermediate is then reacted with sodium methoxide and methyl iodide to form 4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one has been extensively studied for its potential in treating various diseases. It has been shown to have anticancer properties by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. Inhibition of HDAC enzymes leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes.
Propiedades
IUPAC Name |
4-chloro-1-(2-methoxyethyl)-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-7-5-8(10)6-9(12)11(7)3-4-13-2/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPBIFKTTCWILM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCOC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

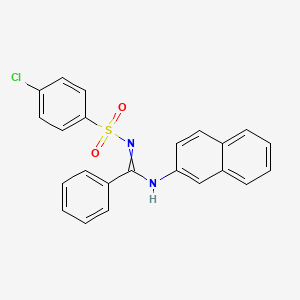

![1-[(5-Methyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B2440791.png)
![5-amino-1-(4-chlorophenyl)-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2440793.png)
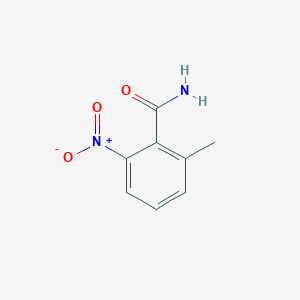
![[5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 2,2-dichloroacetate](/img/structure/B2440796.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(tert-butyl)phenyl)methanone](/img/structure/B2440797.png)
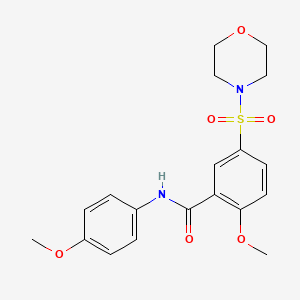
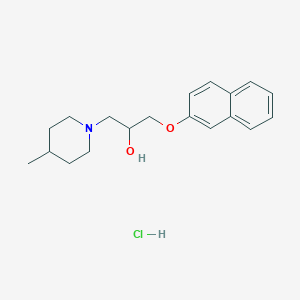
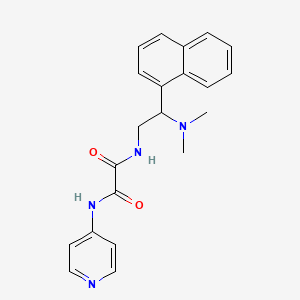

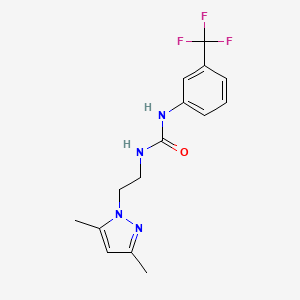
![2,4,6-trichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2440805.png)
![6-(2-Methoxyethyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2440806.png)